N-(1-Deoxy-D-fructosyl)-L-proline
Overview
Description
“N-(1-Deoxy-D-fructosyl)-L-proline” is a chemical compound with the molecular formula C₁₁H₁₉NO₇ and a molecular weight of 277.27 g/mol . It is also known as an Amadori product .
Synthesis Analysis
A putative biogenic pathway has been proposed where 3-deoxyglucosone and γ-N-(1-deoxy-D-fructosyl)-aminobutyric acid are potential precursors of ternatusine A. 3-Deoxyglucosone reacts with the amino group of γ-N-(1-deoxy-D-fructosyl)-aminobutyric acid to obtain intermediate 1, followed by intramolecular nucleophilic addition . Another synthesis method involves the use of the glycated building block Nα-Fmoc-Lys[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH (Fmoc-Lys(Glc,Boc)-OH), which was synthesized in two steps starting from unprotected d-fructose and Fmoc-l-lysine hydrochloride .
Scientific Research Applications
Crystal Structure Analysis
N-(1-Deoxy-D-fructosyl)-L-proline (Fru-Pro), an Amadori compound, has been studied for its crystal structure. Researchers have reported the crystal structure data of Fru-Pro and its isomorphous crystalline forms. These studies detail the molecular geometry, conformation, and hydrogen bonding within the compound, contributing significantly to the understanding of its structural properties (Tarnawski et al., 2007); (Mossine et al., 2007).
Immunomodulatory Effects
Fru-Pro has been investigated for its immunomodulatory effects. In a study focusing on its impact on the immune response in mice, it was found that Fru-Pro exhibits immunostimulating properties, suggesting its potential as an immune response modulator (Tarnawski et al., 2007).
Role in Food Industry
Fru-Pro is an important precursor for thermally generated aromas in the food industry. Its role in the formation of aroma compounds through thermal treatment highlights its significance in food processing and flavor enhancement (Hofmann, 1998).
Enzymatic Activity
Enzymatic reactions involving Fru-Pro have been studied, particularly in the context of the oxidation of amino acids. These studies provide insights into the biochemical pathways and enzymatic processes in which Fru-Pro plays a role, enhancing our understanding of its biochemical functions (Wagner & Jorns, 2000).
Formation and Degradation in Maillard Reaction
The Maillard reaction involving Fru-Pro has been explored to understand its role in the formation of colored compounds and its degradation process. This research contributes to the broader understanding of the Maillard reaction in food chemistry and its implications in food processing (Britt et al., 2004).
properties
IUPAC Name |
(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBMYMKLRZUCDK-JZKKDOLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306343 | |
Record name | 1-Deoxy-1-L-proline-D-fructose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Deoxy-D-fructosyl)-L-proline | |
CAS RN |
29118-61-4 | |
Record name | 1-Deoxy-1-L-proline-D-fructose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29118-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-Deoxy-D-fructosyl)-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Proline, 1-(1-deoxy-D-fructos-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Deoxy-1-L-proline-D-fructose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3B50NJ2O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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